REACTION_CXSMILES
|
[OH-].[K+].[Br:3][C:4]1[S:8][C:7]2=[C:9]([C:12]([O:14]CC)=[O:13])[N:10]=[CH:11][N:6]2[CH:5]=1>CO>[Br:3][C:4]1[S:8][C:7]2=[C:9]([C:12]([OH:14])=[O:13])[N:10]=[CH:11][N:6]2[CH:5]=1 |f:0.1|
|
Name
|
aqueous solution
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
265 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CN2C(S1)=C(N=C2)C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 18 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Methanol was removed by distillation under the reduced pressure
|
Type
|
ADDITION
|
Details
|
the reaction solution was poured into 2 M hydrochloric acid (30 ml) under ice cooling
|
Type
|
CUSTOM
|
Details
|
to precipitate a solid
|
Type
|
WASH
|
Details
|
The resultant solid was washed with water
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by distillation under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was thoroughly dried
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN2C(S1)=C(N=C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 236 mg | |
YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |